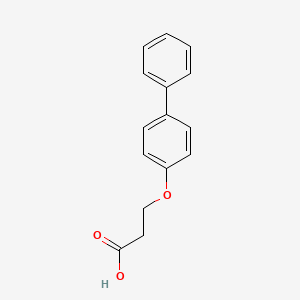

3-(4-Phenylphenoxy)propanoic acid

Description

A Look at Arylpropanoic Acids in Medicine

Arylpropanoic acids are a well-established class of compounds in medicinal chemistry, most famously represented by a group of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org These drugs, which include household names like ibuprofen (B1674241) and naproxen, are widely used to manage pain and inflammation. orientjchem.orgnih.gov The core structure of an arylpropanoic acid consists of a propanoic acid moiety attached to an aromatic ring. The therapeutic effects of these compounds stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—substances that mediate inflammation in the body. orientjchem.org

Beyond their anti-inflammatory properties, researchers have been exploring the potential of arylpropanoic acid derivatives for other medical applications. Studies have shown that modifications to the basic arylpropanoic acid structure can lead to compounds with anticancer and antibacterial activities. orientjchem.orgnih.gov This versatility makes the arylpropanoic acid scaffold a valuable starting point for the development of new drugs.

The Importance of the Phenylphenoxy Group

The "phenylphenoxy" part of 3-(4-Phenylphenoxy)propanoic acid refers to a specific arrangement of two benzene (B151609) rings connected by an oxygen atom. This structural feature, known as a diaryl ether moiety, is found in a variety of biologically active compounds. The presence of this group can influence a molecule's shape, flexibility, and ability to interact with biological targets.

Phenolic compounds, which contain a hydroxyl group attached to a benzene ring, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov The phenylphenoxy group can be considered a more complex extension of this, and its incorporation into a molecule can significantly impact its pharmacological profile.

Focusing on this compound Derivatives

The specific compound, this compound, combines the propanoic acid side chain with the phenylphenoxy core. nih.govsigmaaldrich.com Research into this compound and its derivatives is driven by the potential to create new therapeutic agents that leverage the properties of both the arylpropanoic acid and the phenylphenoxy moieties.

For instance, a study focused on synthesizing and evaluating derivatives of 3-(4-(phenoxymethyl)phenyl)propanoic acid as agonists for the free fatty acid receptor 4 (FFA4), a target for metabolic diseases. researchgate.net One of the synthesized compounds, 1g , demonstrated potent and selective activity, suggesting its potential for the development of new anti-diabetic drugs. researchgate.net This research highlights how subtle changes to the core structure can lead to compounds with distinct biological activities.

Further research has explored the synthesis of various derivatives of related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, for antimicrobial and anticancer applications, respectively. mdpi.comnih.govnih.govresearchgate.net These studies underscore the broad therapeutic potential of this class of compounds and the ongoing efforts to develop novel drug candidates based on these versatile scaffolds. elsevierpure.com

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVZXSPIOGTQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Phenylphenoxy Propanoic Acid and Its Derivatives

Established Synthetic Pathways for Phenylphenoxypropanoic Acid Core Structures

The construction of the 3-(4-phenylphenoxy)propanoic acid framework can be achieved through several synthetic approaches, each with its own advantages and limitations. These methods range from traditional multi-step sequences to more streamlined one-pot procedures and environmentally conscious green chemistry techniques.

Multi-Step Synthesis Approaches

Multi-step synthesis is a conventional and widely used method for constructing complex organic molecules, including the this compound core. utdallas.edulibretexts.org This approach involves a sequence of individual chemical reactions, with the product of each step being isolated and purified before proceeding to the next. utdallas.edu This stepwise process allows for a high degree of control over the chemical transformations and facilitates the characterization of intermediates, ensuring the desired final product is obtained with high purity. walisongo.ac.id

A common multi-step strategy for synthesizing the phenylphenoxypropanoic acid core involves the etherification of a substituted phenol (B47542) with a suitable three-carbon synthon. For instance, 4-phenylphenol (B51918) can be reacted with an ethyl or methyl ester of a 3-halopropanoic acid, such as ethyl bromopropionate, in the presence of a base like potassium carbonate. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This method provides a reliable route to the target molecule, although it can be time-consuming and may generate significant waste due to the multiple reaction and purification steps.

The order in which different functional groups are introduced onto the aromatic rings is a critical consideration in multi-step synthesis, as it can significantly impact the regiochemistry of the final product. lumenlearning.com For example, if substituents are desired on the phenyl ring of the phenoxy group, their introduction must be carefully planned in relation to the ether linkage formation.

One-Pot Synthesis Strategies

For the synthesis of phenylphenoxypropanoic acid derivatives, a one-pot approach could involve the in-situ generation of a reactive intermediate that is immediately consumed in the subsequent reaction. For example, a catalytic system could be employed to facilitate both the etherification and a subsequent transformation in the same pot. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot synthesis are widely applicable in organic chemistry. lookchem.comresearchgate.net

Derivatization Strategies and Functional Group Transformations

Once the this compound core structure is obtained, it can be further modified through a variety of derivatization strategies and functional group transformations. These modifications are crucial for fine-tuning the biological activity or material properties of the parent compound.

Esterification and Amidation Reactions

The carboxylic acid functional group of this compound is a versatile handle for derivatization, with esterification and amidation being two of the most common transformations. rsc.orglibretexts.orgbyjus.com

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. byjus.com This reaction can be used to modify the solubility and pharmacokinetic properties of the parent acid. For example, esterification with different alcohols can produce a library of ester derivatives with varying lipophilicity. google.com The reaction of the corresponding acid chloride with an alcohol is another effective method for ester formation. google.com

Amidation , the reaction of the carboxylic acid with an amine to form an amide, is another important derivatization strategy. google.comresearchgate.net Amides are often more stable to hydrolysis than esters and can participate in hydrogen bonding interactions, which can be crucial for biological activity. A variety of coupling agents can be used to facilitate the amidation reaction, leading to the formation of a diverse range of amide derivatives.

A study on the synthesis of potent leukotriene A(4) hydrolase inhibitors identified 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid as a clinical candidate. nih.govacs.org This highlights the importance of amidation in generating biologically active molecules from the phenylphenoxypropanoic acid scaffold.

| Reaction Type | Reactants | Product | Significance |

| Esterification | This compound, Alcohol | 3-(4-Phenylphenoxy)propanoate ester | Modification of solubility and pharmacokinetic properties. |

| Amidation | This compound, Amine | 3-(4-Phenylphenoxy)propanamide | Increased stability and potential for hydrogen bonding in biological systems. google.com |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound derivatives is a common strategy in drug discovery to enhance biological activity and explore new chemical space. ijper.org Heterocycles can introduce a wide range of electronic and steric properties, as well as provide additional points for interaction with biological targets. amazonaws.com

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized with various heterocyclic substituents, and these compounds have shown promising anticancer and antioxidant properties. nih.gov For example, the introduction of a 2-furyl substituent resulted in a significant reduction in the viability of A549 cancer cells. nih.gov Similarly, the incorporation of an oxadiazole ring also led to favorable anticancer activity. nih.gov

Another study described the synthesis of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives where the introduction of different moieties was explored for their potential as FFA4 agonists. nih.gov The synthesis of a derivative containing a 1,3,4-oxadiazole (B1194373) ring has also been reported, indicating the versatility of this scaffold for incorporating five-membered heterocycles. smolecule.com

| Parent Scaffold | Introduced Heterocycle | Observed Biological Activity | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | 2-Furyl | Anticancer | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Oxadiazole | Anticancer | nih.gov |

| 3-(4-(Phenoxymethyl)phenyl)propanoic acid | Various | FFA4 agonism | nih.gov |

| This compound derivative | 1,3,4-Oxadiazole | Not specified | smolecule.com |

Modifications of the Phenyl and Phenoxy Rings

The reactivity of the phenyl and phenoxy rings in this compound and its analogs allows for the introduction of a wide array of substituents, thereby modulating their electronic and steric properties. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the physicochemical properties of the molecule.

Research has explored the introduction of various functional groups on both the phenyl and phenoxy rings. For instance, in a series of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives developed as agonists for the free fatty acid receptor 4 (FFA4), various substituents were introduced on the phenoxy ring. nih.gov The strategic placement of these groups is critical in optimizing the biological activity of the resulting compounds.

In a related series of compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized with diverse substitutions on the phenyl ring. nih.govresearchgate.netmdpi.com These studies have shown that the nature and position of the substituent can significantly impact the antimicrobial activity of the derivatives. For example, the introduction of a 4-NO2 group into the phenyl ring of one derivative led to enhanced activity against both S. aureus and E. faecalis. mdpi.com Conversely, the incorporation of a dimethylamino substituent on the phenyl ring resulted in a complete loss of antimicrobial activity against all tested bacterial strains. nih.gov

While not directly focused on this compound, studies on the closely related 2-aryloxypropanoic acids provide valuable insights into the effects of ring substitution. In the kinetic resolution of racemic 2-aryloxypropanoic acids, the position of substituents on the phenoxy group was found to significantly influence the enantioselectivity of the reaction. clockss.org Carboxylic acids with ortho-substituted phenoxy groups generally yielded higher enantiomeric excesses compared to those with meta- or para-substituents. clockss.org This suggests that steric hindrance near the reaction center plays a crucial role. Specifically, bulky ortho-substituents like bromo and phenyl groups on the phenoxy ring enhanced enantioselectivity. clockss.org

These findings underscore the importance of systematic modifications of the phenyl and phenoxy rings to modulate the biological and chemical properties of this compound derivatives. The electronic and steric effects of the substituents are key determinants of their activity and selectivity.

Table 1: Impact of Phenyl and Phenoxy Ring Modifications on the Properties of this compound Analogs

| Parent Compound Structure | Ring Modified | Substituent | Observed Effect | Reference |

| 3-(4-(phenoxymethyl)phenyl)propanoic acid | Phenoxy | Various | Modulation of FFA4 receptor agonism | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Phenyl | 4-NO2 | Enhanced antimicrobial activity | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Phenyl | Dimethylamino | Loss of antimicrobial activity | nih.gov |

| 2-Aryloxypropanoic acid | Phenoxy | Ortho-substituents (e.g., Br, Phenyl) | Increased enantioselectivity in kinetic resolution | clockss.org |

| 2-Aryloxypropanoic acid | Phenoxy | Meta- or Para-substituents | Little effect on enantioselectivity in kinetic resolution | clockss.org |

Stereoselective Synthesis of Enantiomeric Forms

The propanoic acid side chain of this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. The biological activities of these enantiomers can differ significantly. Therefore, the development of methods for the stereoselective synthesis of the individual enantiomers is of great importance. Key strategies include kinetic resolution, the use of chiral resolving agents, and asymmetric synthesis employing chiral auxiliaries.

Kinetic Resolution:

Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

A study on the kinetic resolution of racemic 2-(o-phenylphenoxy)alkanoic acids, a close structural analog, demonstrated the effectiveness of this approach. clockss.org The process utilized pivalic anhydride (B1165640) as an activating agent, an achiral alcohol, and the chiral acyl-transfer catalyst (+)-benzotetramisole. clockss.org This system allowed for the efficient separation of various racemic 2-aryloxypropanoic acids, yielding optically active carboxylic acids and their corresponding esters with high enantioselectivities. clockss.org The success of this method is highly dependent on the steric environment around the carboxylic acid, with bulky ortho-substituents on the phenoxy ring leading to higher selectivity. clockss.org

Chiral Resolving Agents:

Another common method for resolving racemates is through the use of chiral resolving agents. wikipedia.orglibretexts.org This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization. wikipedia.orglibretexts.org Following separation, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. libretexts.org While this method is conceptually straightforward, its success is often empirical and may require screening of various resolving agents to find one that provides efficient separation. wikipedia.org For example, the chiral resolution of the psychoactive drug 3,4-methylenedioxypyrovalerone (MDPV) was successfully achieved through salt formation with (+)- and (−)-2′-bromotartranilic acid. nih.gov

Asymmetric Synthesis with Chiral Auxiliaries:

Asymmetric synthesis provides a direct route to a specific enantiomer, often with high stereocontrol. A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

The Evans asymmetric alkylation, which employs chiral oxazolidinone auxiliaries, is a powerful tool for the stereoselective synthesis of α-substituted carboxylic acids. scribd.com In the context of related compounds, stereospecific syntheses of 2-alkyl and 2-phenyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids have been developed utilizing Evans' 4-benzyl-2-oxazolidinone chiral auxiliary to establish the stereogenic centers. scribd.com This methodology allows for the predictable formation of a specific enantiomer.

Furthermore, high-performance liquid chromatography (HPLC) using chiral stationary phases is a crucial analytical and preparative tool for the separation and purification of enantiomers. The enantioseparation of several dual PPARα/γ agonists, which share structural similarities with this compound, has been successfully achieved on commercially available Chiralcel OD and Chiralpak AD columns. researchgate.net

Table 2: Methodologies for the Stereoselective Synthesis and Resolution of this compound and its Analogs

| Methodology | Description | Key Reagents/Techniques | Reference |

| Kinetic Resolution | Separation of a racemic mixture based on the differential reaction rates of enantiomers with a chiral catalyst. | Pivalic anhydride, achiral alcohol, (+)-benzotetramisole | clockss.org |

| Chiral Resolving Agents | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the enantiomers. | Chiral amines (e.g., (R)-1-phenylethylamine), chiral acids (e.g., tartaric acid derivatives) | wikipedia.orglibretexts.orgnih.gov |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer using a chiral auxiliary to control stereochemistry. | Evans' chiral oxazolidinone auxiliaries | scribd.com |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Chiralcel OD, Chiralpak AD columns | researchgate.net |

Biological Activities of 3 4 Phenylphenoxy Propanoic Acid Derivatives

Enzyme Inhibition Studies

The 3-(4-phenylphenoxy)propanoic acid framework has proven to be a valuable starting point for the design of inhibitors for several key enzymes implicated in disease pathogenesis.

Leukotriene A4 Hydrolase (LTA4H) Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a crucial role in the inflammatory process by catalyzing the final step in the biosynthesis of the potent chemoattractant leukotriene B4 (LTB4). The inhibition of LTA4H is a key strategy for the development of anti-inflammatory drugs. Structure-activity relationship (SAR) studies on a series of phenylmethyl phenoxy propyl amino propanoic acid derivatives have been conducted to explore their potential as LTA4H inhibitors. These efforts aim to identify the key molecular features required for potent inhibition of the LTA4H enzyme.

Other Enzymatic Targets

Beyond LTA4H, derivatives of the propanoic acid scaffold have been investigated for their inhibitory activity against other enzymes. Notably, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as potential anticancer agents through their ability to target enzymes such as SIRT2 and EGFR. mdpi.com In the realm of antimicrobial research, some amino acid derivatives are believed to exert their effect by inhibiting enzymes crucial for the synthesis of the bacterial cell wall, such as those in the MurA-F pathway. nih.gov

Receptor Modulation

The structural versatility of this compound derivatives has been leveraged to create ligands that can modulate the activity of important cell surface receptors, particularly G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Antagonism (e.g., GPR34)

GPR34 is a G protein-coupled receptor that has been implicated in various physiological and pathological processes. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been developed and identified as a new class of GPR34 antagonists. nih.gov Extensive structure-activity relationship studies led to the discovery of a particularly potent compound, which demonstrated significant inhibitory activity in cellular assays. nih.gov

Interactive Table: GPR34 Antagonist Activity

| Compound | Assay | IC50 (µM) |

| Compound 5e | GloSensor cAMP assay | 0.680 |

| Compound 5e | Tango assay | 0.059 |

This table showcases the in vitro potency of a lead GPR34 antagonist derivative.

Free Fatty Acid Receptor (FFA4) Agonism

Free fatty acid receptor 4 (FFA4), also known as GPR120, is a receptor for long-chain fatty acids and is recognized as a promising target for the treatment of metabolic diseases. To develop potent and selective FFA4 agonists, researchers have designed and synthesized 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives. Among these, specific compounds have demonstrated significant agonistic activity.

Interactive Table: FFA4 Agonist Activity

| Compound | Linkage | pEC50 | Selectivity against FFA1 |

| Compound 1g | OC | 5.81 ± 0.04 | >64-fold |

| Compound 2m | SO2-N | 5.66 ± 0.04 | >46-fold |

This table summarizes the potency and selectivity of lead FFA4 agonist derivatives.

Antimicrobial Efficacy

In the face of growing antimicrobial resistance, the development of new classes of antimicrobial agents is a critical area of research. Derivatives of this compound have shown promise in this regard, with various modifications leading to compounds with significant efficacy against a range of microbial pathogens.

Specifically, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated structure-dependent activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.gov Notably, certain hydrazone derivatives containing heterocyclic substituents exhibited the most potent and broad-spectrum antimicrobial activity. nih.gov

Another class of derivatives, chlorinated 3-phenylpropanoic acids isolated from marine actinomycetes, has also been investigated. These compounds displayed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.

Interactive Table: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Derivative Type | Pathogen | MIC Range (µg/mL) |

| Hydrazones (14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Hydrazones (14-16) | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Hydrazones (14-16) | Gram-negative pathogens | 8 - 64 |

| Hydrazones (14-16) | Drug-resistant Candida species | 8 - 64 |

| Hydrazones (14-16) | Candida auris | 0.5 - 64 |

This table highlights the minimum inhibitory concentration (MIC) ranges of potent antimicrobial derivatives against various resistant pathogens.

Anticancer and Antiproliferative Properties in Cellular Models

Recent studies have explored the anticancer potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, building on their established antimicrobial activities and the known overlap in biochemical pathways between fungal and cancer cells. mdpi.comnih.gov

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells. mdpi.comnih.gov In in vitro studies, several compounds were identified that could reduce the viability of A549 cells by 50% and effectively suppress their migration. mdpi.comelsevierpure.comnih.govresearchgate.net

One of the most promising candidates, a compound containing a 2-furyl substituent (compound 20), not only demonstrated potent anticancer effects but also showed favorable selectivity, with reduced cytotoxicity towards noncancerous Vero cells. mdpi.comnih.gov This compound's ability to inhibit cancer cell migration suggests its potential to interfere with metastasis. mdpi.comnih.gov These findings highlight the promise of this chemical scaffold for developing novel anticancer therapeutics. mdpi.comelsevierpure.comnih.gov

Table 3: Anticancer Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Key Substituent | Activity against A549 Lung Cancer Cells | Selectivity |

|---|---|---|---|

| Compound 20 | 2-furyl | Reduced cell viability by 50% and suppressed migration | Favorable cytotoxicity profile against noncancerous Vero cells |

| Compounds 12, 21, 22, 29 | Various | Reduced cell viability by 50% and suppressed migration | Favorable cytotoxicity profile against noncancerous Vero cells |

The anticancer effects of many heterocyclic compounds are known to be mediated through the induction of programmed cell death, or apoptosis. debuglies.com This can occur through various mechanisms, including the activation of caspases, which are enzymes that execute the process of cell death, or by disrupting the function of mitochondria, the cell's powerhouses. debuglies.com While the precise apoptotic mechanisms for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are still under detailed investigation, their demonstrated ability to reduce cancer cell viability points towards the potential engagement of apoptotic pathways. mdpi.comdebuglies.com

Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in cancer development and progression. mdpi.comnih.gov Modulating these pathways is a promising therapeutic strategy. debuglies.com The phenolic group within the 3-((4-hydroxyphenyl)amino)propanoic acid structure is thought to provide significant antioxidant potential. nih.govdebuglies.com The hydroxyl group can donate hydrogen atoms to neutralize ROS, thereby mitigating oxidative damage to cells. debuglies.com This dual capability of possessing both anticancer and antioxidant properties makes these derivatives particularly interesting candidates for cancer therapy, as they could potentially protect normal tissues from oxidative damage while simultaneously targeting cancer cells. nih.govdebuglies.com

Other Noteworthy Biological Activities (e.g., Antioxidant Potential)

The antioxidant properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been a key area of investigation. mdpi.comnih.gov Reactive oxygen species play a significant role in the development of cancer and the response to chemotherapy. mdpi.comnih.gov Therefore, compounds that possess both antioxidant and anticancer activities are of great interest. mdpi.comnih.gov

In studies using the DPPH radical scavenging assay, a common method for evaluating antioxidant activity, several derivatives showed potent effects. mdpi.comnih.gov The most promising candidate, compound 20, was noted for its strong antioxidant properties. mdpi.comnih.gov This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a valuable starting point for developing novel agents that can function as both anticancer and antioxidant compounds. mdpi.comelsevierpure.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the phenylpropanoic acid core is highly dependent on the nature and position of various substituents. Modifications to the aromatic rings, the linker connecting them, and the stereochemistry of the molecule all play critical roles in determining potency and selectivity.

Impact of Aromatic and Heterocyclic Substitutions

The substitution patterns on the aromatic rings of propanoic acid derivatives are a key determinant of their biological activity. Studies have shown that introducing different aromatic and heterocyclic groups can significantly modulate the potency and target specificity of these compounds.

For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives developed as antimicrobial agents, the introduction of heterocyclic substituents was found to be crucial for activity. nih.gov Specifically, hydrazone derivatives incorporating heterocyclic moieties exhibited the most potent and broad-spectrum antimicrobial effects against a range of multidrug-resistant bacteria and fungi. nih.gov Further investigation into this scaffold for anticancer applications revealed that a derivative featuring a 2-furyl substituent was particularly effective, demonstrating both potent anticancer and antioxidant properties. mdpi.com This highlights the potential of furan-containing compounds in this class as a starting point for further optimization. mdpi.com

In another study focusing on anticancer activity, researchers synthesized 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com The initial compounds with various aromatic substitutions on the thiazole (B1198619) ring showed only moderate antiproliferative effects. mdpi.com However, a significant enhancement in activity was observed with the introduction of an oxime (-C=NOH) functional group, suggesting this moiety plays a critical role in the compound's bioactivity, possibly through its electron-withdrawing nature or by forming key hydrogen bonds with the biological target. mdpi.com

The synthetic versatility of these scaffolds allows for the incorporation of a wide array of heterocyclic systems, such as imidazoles, pyridines, and triazoles, to fine-tune biological activity and specificity. nih.gov

Table 1: Effect of Heterocyclic Substitutions on Biological Activity

| Parent Scaffold | Substitution | Target/Activity | Key Finding | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Heterocyclic Hydrazones | Antimicrobial | Showed the most potent and broad-spectrum activity. | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 2-Furyl | Anticancer/Antioxidant | Identified as a promising lead compound. | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime Moiety | Anticancer (A549 cells) | Significantly enhanced antiproliferative activity. | mdpi.com |

Role of Linker Modifications

The linker connecting the acidic head group and the lipophilic tail in phenylpropanoic acid derivatives is another critical element for biological activity. Modifications to this linker can profoundly impact how the molecule binds to its target.

In a key study, the ether oxygen typically found in this class of compounds was replaced with various other groups to act as linkers, including acetylene, ethylene, propylene (B89431), and nitrogen-derived moieties. nih.gov These new series of α-aryl or α-heteroarylphenyl propanoic acid derivatives were evaluated as dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). nih.gov The results showed that these linker modifications directly influenced the binding and activation of both PPAR subtypes. nih.gov Notably, a derivative with a propylene linker and another with a propyl linker demonstrated significant glucose-lowering activity in an animal model of type 2 diabetes. nih.gov X-ray crystallography of one of these compounds complexed with the PPARγ ligand-binding domain confirmed the interaction and provided a structural basis for its activity. nih.gov

Table 2: Impact of Linker Modification on PPAR Agonism

| Linker Type | Target | Biological Effect | Reference |

| Propylene | PPARα/γ | Robust plasma glucose lowering | nih.gov |

| Propyl | PPARα/γ | Normalization of glucose, triglycerides, and insulin (B600854) | nih.gov |

| Acetylene | PPARα/γ | Evaluated for in vitro binding and activation | nih.gov |

| Ethylene | PPARα/γ | Evaluated for in vitro binding and activation | nih.gov |

| Nitrogen-derived | PPARα/γ | Evaluated for in vitro binding and activation | nih.gov |

Effects of Stereochemistry on Activity

Chirality and the specific three-dimensional arrangement of atoms are fundamental to the interaction between a drug molecule and its biological target. mdpi.com For phenylpropanoic acid derivatives, stereochemistry can be a decisive factor in their biological potency.

A fascinating example is seen in a series of α-benzylphenylpropanoic acid derivatives designed as PPARγ agonists. nih.gov Researchers discovered a reversal of the typical stereochemistry-activity relationship observed for other phenylpropanoic acid ligands. nih.gov This indicates that the spatial orientation of the substituents around the chiral center dictates the efficacy of the interaction with the PPARγ receptor, and assumptions about the preferred stereoisomer cannot always be generalized across different sub-classes of compounds. nih.gov

The critical role of stereochemistry is not limited to PPAR agonists. In studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, only isomers with a specific (5S, αS) stereochemistry showed significant antiplasmodial activity. mdpi.com This suggests that a stereoselective uptake mechanism, possibly via an L-amino acid transport system, is responsible for the enhanced biological activity of the correctly oriented isomers. mdpi.com While the specific target interaction may also be affected by stereochemistry, the initial transport into the cell appears to be a key stereoselective barrier. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties by modifying the core structure of a known active compound. nih.govresearchgate.net These techniques have been successfully applied to the 3-(4-phenylphenoxy)propanoic acid framework and its analogs.

The 3,4-disubstituted phenylpropanoic acid structure has been utilized as a versatile template for developing subtype-selective PPAR agonists, demonstrating its utility as a core scaffold. nih.gov Similarly, various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as promising scaffolds for creating new antimicrobial and anticancer agents. nih.govmdpi.comnih.gov

A clear example of bioisosteric replacement can be found in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Most known CRTH2 antagonists contain a carboxylic acid group, which is essential for binding. nih.gov However, to avoid potential toxicity associated with acyl glucuronide metabolites of carboxylic acids, researchers developed a new series of antagonists that lack this acidic moiety. nih.gov This bioisosteric replacement led to the identification of potent compounds with improved metabolic stability, showcasing an interesting alternative to the classic CRTH2 antagonists in development. nih.gov

Design Principles for Targeting Specific Biological Pathways

The design of this compound derivatives is often guided by the goal of targeting specific biological pathways implicated in disease. By strategically modifying the scaffold, researchers can create molecules with high affinity and selectivity for a particular biological target.

Targeting Inflammatory Pathways: The CRTH2 receptor plays a significant role in allergic inflammation by mediating the recruitment of inflammatory cells like eosinophils and Th2 lymphocytes. nih.gov Phenyl- and phenoxyacetic acid derivatives have been developed as CRTH2 antagonists to block this pathway, representing a therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. rsc.org

Targeting Cancer and Microbial Pathways: Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have been designed to target critical pathways in both cancer cells and microbial pathogens. nih.govmdpi.com For cancer, compounds have been developed to inhibit cell proliferation and migration, with some derivatives showing the ability to target enzymes like SIRT2 and EGFR. mdpi.commdpi.com For antimicrobial applications, these compounds are designed to overcome multidrug resistance in bacteria and fungi, potentially by targeting multiple essential components in the microbial cells simultaneously. nih.gov

Mechanistic Investigations and Molecular Interactions of 3 4 Phenylphenoxy Propanoic Acid Derivatives

Elucidation of Molecular Targets and Binding Mechanisms (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Derivatives of 3-(4-phenylphenoxy)propanoic acid have been shown to interact with a range of molecular targets, including enzymes and receptors, often with high affinity and specificity. The binding mechanisms typically involve interactions with active sites or specific binding pockets, leading to modulation of the target's function.

Enzyme and Receptor Targets:

Leukotriene A4 (LTA4) Hydrolase: A key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4), LTA4 hydrolase is a significant target for anti-inflammatory drugs. nih.govresearchgate.net The derivative SC-57461A, or 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl, is a potent inhibitor of both the epoxide hydrolase and aminopeptidase (B13392206) activities of human LTA4 hydrolase, with Kᵢ values of 23 nM and 27 nM, respectively. nih.gov The development of inhibitors for LTA4 hydrolase is considered an attractive strategy for pharmacological intervention in inflammatory diseases. researchgate.netresearchgate.net

SIRT2 and EGFR: In the context of cancer, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising candidates that target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net In silico molecular docking studies suggest that the most active of these compounds, compound 22, can interact with conserved amino acid residues within the binding sites of both human SIRT2 and EGFR. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Some propanoic acid derivatives have been investigated as dual agonists for PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism. uniba.it One study on (S)-2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives identified a compound that acts as a partial agonist on both subtypes. uniba.it X-ray crystallography revealed that this ligand could interact with the PPARγ receptor in a newly identified hydrophobic region termed the "diphenyl pocket". uniba.it

Glycine (B1666218) Transporters (GLYT): The glycine transport inhibitor N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) selectively inhibits the GLYT1 subtypes (a, b, and c) of glycine transporters but does not affect the GLYT2a subtype. nih.gov This inhibition is persistent, suggesting a long-lasting effect. nih.gov The specific mechanism does not involve direct competition with the sodium, chloride, or glycine binding sites. nih.gov

G Protein-Coupled Receptors (GPCRs): Related compounds like 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) have been shown to target GPCRs, specifically the GPR41 receptor, with high affinity, playing a role in modulating metabolic homeostasis. nih.gov

Table 1: Molecular Targets of this compound Derivatives

| Derivative | Molecular Target | Reported Activity (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|

| SC-57461A | Leukotriene A4 Hydrolase | Kᵢ = 23 nM | nih.gov |

| Compound 22 (a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative) | SIRT2 & EGFR | IC₅₀ = 2.47 µM (A549 cells) | researchgate.netmdpi.com |

| NFPS | Glycine Transporter 1 (GLYT1) | Inhibitor | nih.gov |

| (S)-6 (a 2-(4-Phenyl-phenoxy)-3-phenylpropanoic acid derivative) | PPARα & PPARγ | Partial Agonist | uniba.it |

Cellular Pathway Modulation

By engaging with their molecular targets, these compounds can modulate critical cellular signaling pathways involved in various diseases.

A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of the LTA4 hydrolase enzyme. nih.govresearchgate.net This enzyme is the rate-limiting step in the conversion of LTA4 to LTB4, a potent lipid mediator that recruits and activates immune cells, thereby amplifying inflammatory responses. nih.govresearchgate.netresearchgate.net By potently inhibiting LTA4 hydrolase, compounds such as SC-57461A effectively block the production of LTB4. nih.gov This was demonstrated by the compound's ability to inhibit calcium ionophore-induced LTB4 production in human whole blood with an IC₅₀ value of 49 nM. nih.gov This targeted intervention in the arachidonic acid cascade makes these compounds valuable for treating inflammatory conditions like inflammatory bowel disease and psoriasis. researchgate.netgoogle.com

Several derivatives have demonstrated the ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and migration.

EGFR and SIRT2 Pathway Inhibition: Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising, structure-dependent antiproliferative activity against lung adenocarcinoma cells by targeting EGFR and SIRT2. nih.govresearchgate.netmdpi.com The most effective compounds in this series, particularly those with a hydroxyimino (-C=NOH) functional group, exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin (B142131) in some cases. nih.govmdpi.com

Modulation of Reactive Oxygen Species (ROS): Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives possess significant antioxidant properties, which are crucial for modulating oxidative stress pathways in cancer. mdpi.com Reactive oxygen species play a key role in cancer development and response to therapy. mdpi.com The phenolic hydroxyl group in these derivatives can donate hydrogen atoms to neutralize ROS, thereby reducing oxidative damage. mdpi.com Some of these compounds were found to suppress the migration of A549 lung cancer cells and exhibited potent antioxidant activity in DPPH radical scavenging assays. mdpi.comresearchgate.net Similarly, organotin(IV) carboxylates derived from propanoic acids have been shown to induce the production of ROS and RNS in cancer cells as part of their mechanism of action. mdpi.com

Table 2: Anticancer Activity of Selected Propanoic Acid Derivatives

| Compound Type/Name | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 21 (thiazole derivative) | A549 (Lung) | 5.42 | mdpi.com |

| Compound 22 (thiazole derivative) | A549 (Lung) | 2.47 | mdpi.com |

| Compound 25 (thiazole derivative) | A549 (Lung) | 8.05 | mdpi.com |

| Cisplatin (Control) | A549 (Lung) | 11.71 | mdpi.com |

| Ph₃SnL1 (organotin derivative) | MCF-7 (Breast) | 0.218 | mdpi.com |

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to possess potent, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE pathogens and Candida auris. nih.govnih.govresearchgate.net While the precise molecular targets are still under full investigation, earlier studies suggest that amino acid derivatives often inhibit enzymes involved in the synthesis of peptidoglycan or other essential components of the microbial cell wall. nih.govresearchgate.net The MurA-F pathway, which is critical for the formation of peptidoglycan, is considered a likely target for these compounds. nih.govresearchgate.net The versatility of the amino acid scaffold allows for the incorporation of various substituents, leading to broad-spectrum antimicrobial activity. researchgate.netmdpi.com For instance, hydrazone derivatives containing heterocyclic substituents demonstrated particularly potent activity against MRSA and vancomycin-resistant Enterococcus faecalis. nih.govnih.gov

Table 3: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Class | Pathogen | Reported MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Hydrazones (compounds 14-16) | MRSA | 1 - 8 | nih.govnih.gov |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | nih.govnih.gov | |

| Candida auris | 8 - 64 | nih.govnih.gov |

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of ligands with their target receptors can be broadly categorized into orthosteric and allosteric mechanisms. plos.org Orthosteric ligands bind to the same site as the endogenous substrate or agonist, often acting as competitive inhibitors. plos.org In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov

Most of the enzyme inhibitors in the this compound family, such as the LTA4 hydrolase inhibitors, are understood to function through orthosteric binding . They directly compete with the natural substrate (LTA4) for the enzyme's active site.

However, there is evidence suggesting that some derivatives may utilize allosteric modulation .

The PPARγ ligand that binds to a "diphenyl pocket" distinct from the canonical binding site represents a potential non-orthosteric interaction. uniba.it This binding induces a unique receptor conformation that is less favorable for the recruitment of coactivators, leading to partial agonism. uniba.it

The glycine transport inhibitor NFPS does not appear to interact with the known binding sites for glycine, Na+, or Cl-, which could imply an allosteric mechanism of action where it binds to a different site on the transporter to inhibit its function. nih.gov

Allosteric modulators offer potential advantages over orthosteric ligands, including greater subtype selectivity and a "ceiling effect" that can improve safety, as their action is dependent on the presence of the endogenous ligand. nih.govfrontiersin.org The development of allosteric modulators is a rapidly growing field in drug discovery, offering a nuanced approach to fine-tuning receptor activity. nih.govfrontiersin.org

Computational Chemistry and Drug Discovery Applications for Phenylphenoxypropanoic Acids

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand, such as 3-(4-Phenylphenoxy)propanoic acid, to the active site of a target protein. This analysis provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Research has shown that derivatives of phenylphenoxypropanoic acid are potent inhibitors of enzymes like leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). acs.orgacs.org Molecular docking studies can elucidate how these inhibitors fit into the active site of LTA4 hydrolase. For instance, the propanoic acid group might form crucial hydrogen bonds with amino acid residues in the enzyme's active site, while the phenylphenoxy moiety could engage in hydrophobic interactions within a specific pocket of the protein.

A comprehensive analysis of protein-ligand interactions from crystal structure databases reveals that hydrogen bonds and weak interactions like CH-π and XH-π (where X can be N, O, or S) are fundamental to molecular recognition. core.ac.uk For phenylphenoxypropanoic acid derivatives, the ether oxygen and the carboxylic acid group are potential hydrogen bond acceptors and donors, respectively. The aromatic rings of the phenylphenoxy group can participate in π-π stacking or π-cation interactions with corresponding residues in the protein target.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 242.27 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.58 |

| Topological Polar Surface Area (TPSA) | 46.5 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. uestc.edu.cn These models are built by finding a statistically significant correlation between a set of molecular descriptors (physicochemical properties, electronic properties, or steric properties) and the observed biological activity. nih.govmdpi.com

For phenylphenoxypropanoic acid derivatives, QSAR studies can be employed to understand the structural requirements for a particular biological activity, such as the inhibition of a specific enzyme. nih.gov By analyzing a series of analogues with varying substituents on the phenylphenoxy ring or modifications to the propanoic acid chain, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. mdpi.com For example, a model might reveal that electron-withdrawing groups at a certain position on the phenyl ring enhance inhibitory potency, while bulky substituents are detrimental.

The development of a robust QSAR model involves several key steps: the careful selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, the use of statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model, and rigorous validation of the model's predictive power. mdpi.comijpsi.org

In Silico Screening for Novel Ligands and Hit Identification

In silico or virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Starting with the this compound scaffold, virtual screening can be used to identify novel ligands with potentially improved or different biological activities. nih.govmdpi.com This can be done through two main approaches:

Structure-based virtual screening: This method uses the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity or a scoring function. chemrevlett.com

Ligand-based virtual screening: When the 3D structure of the target is unknown, this approach uses the structure of known active ligands, like this compound, as a template. mdpi.com The screening searches for molecules in a database that have similar shapes or physicochemical properties to the known active ligand.

These in silico hits can then be prioritized for experimental testing, accelerating the process of identifying promising lead compounds for further development.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. nih.gov Computational models that can predict ADME properties early in the drug discovery process are invaluable for identifying compounds with a higher probability of success in clinical trials. longdom.orgschrodinger.comresearchgate.net

For this compound and its analogues, in silico ADME models can predict a range of crucial parameters. researchgate.netnih.govopenagrar.de These predictions help in optimizing the lead compounds to possess a favorable ADME profile.

Table 2: Predicted ADME Properties for a Hypothetical Phenylphenoxypropanoic Acid Derivative

| ADME Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate | Potential for good absorption across the intestinal wall |

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Emerging Research Directions and Future Perspectives

Development of Novel Derivatized Scaffolds with Enhanced Efficacy

The core scaffold of 3-(4-phenylphenoxy)propanoic acid is a fertile ground for structural modification to create derivatives with enhanced potency and targeted activity. Researchers are systematically altering various parts of the molecule—the biphenyl (B1667301) ring system, the ether linkage, and the propanoic acid chain—to fine-tune its pharmacological profile.

Modifications often involve introducing different substituents onto the phenyl rings, which can influence properties like lipophilicity, receptor binding, and metabolic stability. For instance, the addition of fluoro or methoxy (B1213986) groups can improve bioavailability and metabolic resistance. The propanoic acid group itself is a key site for derivatization, often being converted into esters, amides, or more complex heterocyclic systems to modulate activity and target specificity. ktu.edumdpi.com

Recent research has yielded several promising derivatives with diverse therapeutic applications:

Anticancer Agents: A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives have shown potent antiproliferative activity against lung cancer cells, including drug-resistant strains. ktu.edumdpi.com Notably, oxime and carbohydrazide (B1668358) derivatives demonstrated significantly greater cytotoxicity than the standard chemotherapy agent cisplatin (B142131) in both 2D and 3D cancer models. ktu.edumdpi.com Other studies on related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have also identified compounds with promising anticancer and antioxidant properties against lung adenocarcinoma cells. nih.gov

Antimicrobial Candidates: Researchers have synthesized novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibit significant, structure-dependent antimicrobial activity. elsevierpure.comnih.gov Certain hydrazone derivatives containing heterocyclic substituents were particularly potent against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species. elsevierpure.comnih.govnih.gov

Metabolic Disease Modulators: Derivatives are being explored as agonists for G protein-coupled receptors (GPCRs) involved in metabolic regulation. For example, 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives have been developed as selective agonists for free fatty acid receptor 4 (FFA4), a target for metabolic diseases. researchgate.net Another series of novel phenyl propionic acid derivatives act as GPR40 agonists, offering potential for treating type 2 diabetes by promoting glucose-dependent insulin (B600854) secretion. wipo.int

Anti-inflammatory and Analgesic Compounds: Building on the known anti-inflammatory properties of arylpropanoic acids, research continues to generate new derivatives with improved efficacy. orientjchem.org One study identified (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for GPR34, showing excellent efficacy in a mouse model of neuropathic pain. nih.gov Additionally, 3-[Methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid was identified as a potent inhibitor of Leukotriene A4 hydrolase, a key enzyme in the inflammatory pathway. researchgate.net

Table 1: Selected Derivatives of Propanoic Acid Scaffolds and Their Biological Activities

| Derivative Scaffold | Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid | Anticancer (Lung Cancer) | Oxime derivatives showed low micromolar IC50 values (2.47 µM), surpassing cisplatin's efficacy. Active in 3D spheroid models. | ktu.edumdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Antimicrobial | Hydrazone derivatives showed broad-spectrum activity with MIC values as low as 0.5 µg/mL against drug-resistant bacteria and fungi. | elsevierpure.comnih.gov |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | Neuropathic Pain (GPR34 Antagonist) | Compound 5e showed potent antagonism (IC50 = 0.059 µM) and efficacy in a mouse pain model. | nih.gov |

| 3-(4-(phenoxymethyl)phenyl)propanoic acid | Metabolic Disease (FFA4 Agonist) | Compound 1g was the most potent agonist (pEC50 = 5.81) with high selectivity over FFA1. | researchgate.net |

| 3-[Methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid | Anti-inflammatory (LTA4 Hydrolase Inhibitor) | Identified as a potent inhibitor of a key proinflammatory enzyme. | researchgate.net |

Exploration of Multi-Targeting Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred interest in multi-target drugs that can modulate several key proteins simultaneously, potentially offering higher efficacy and a lower likelihood of drug resistance. nih.gov The this compound scaffold is well-suited for this approach due to its ability to be modified to interact with different biological targets.

A notable example is the development of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives designed to act as dual inhibitors of SIRT2 and EGFR, two important targets in cancer therapy. ktu.edumdpi.com In silico molecular docking studies suggested that these compounds could interact with both enzymes, and their potent antiproliferative activity in lung cancer cells supports this multi-targeting potential. ktu.edu

This strategy is being applied to other complex diseases as well. For instance, related aryloxyacetic acid derivatives have been investigated as dual-activity compounds targeting fatty acid amide hydrolase (FAAH) and peroxisome proliferator-activated receptors (PPARs), a combination proposed as a therapeutic strategy for Alzheimer's disease. semanticscholar.org The pursuit of multi-target ligands is a promising frontier, with research focusing on neurological and psychiatric conditions like schizophrenia by targeting a range of GPCRs and neurotransmitter transporters. nih.govnih.gov The chemical versatility of the propanoic acid scaffold makes it an attractive candidate for designing future multi-target agents for a variety of complex polygenic diseases.

Integration with Advanced Biological Assay Systems (e.g., 3D Spheroids)

To better predict the clinical efficacy of new drug candidates, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models. plos.org 3D spheroids, which are aggregates of cancer cells grown in culture, mimic the microenvironment of solid tumors more accurately. plos.orgmdpi.com They replicate crucial features like cell-cell interactions, nutrient and oxygen gradients, and the presence of quiescent and proliferating cell zones, which all influence a drug's effectiveness. plos.org

The evaluation of this compound derivatives is increasingly incorporating these advanced assay systems. For example, the anticancer potential of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was confirmed using A549 lung cancer cells grown as 3D spheroids. ktu.edumdpi.com Compounds that showed high potency in 2D cultures also effectively induced cell death in the more complex 3D model, strengthening the case for their therapeutic potential. ktu.edu The use of these models provides a more stringent and predictive in vitro test, helping to bridge the gap between initial laboratory findings and in vivo animal studies. zymeworks.com Studies have shown that 3D cultures can reveal differences in drug sensitivity compared to 2D monolayers, sometimes showing increased cytotoxicity for certain targeted agents like EGFR inhibitors. plos.org

Table 2: Application of 3D Spheroid Models in Evaluating Propanoic Acid Derivatives

| Cell Model | Derivative Type | Assay Purpose | Key Finding | Reference(s) |

|---|---|---|---|---|

| A549 Lung Cancer Spheroids | 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid | Evaluate anticancer cytotoxicity | Potent derivatives induced cell death, confirming activity in a tumor-like microenvironment. | ktu.edumdpi.com |

| General Cancer Spheroids | EGFR/HER2 Inhibitors | Compare 2D vs. 3D cytotoxicity | Increased sensitivity to EGFR/HER2 inhibitors was observed in 3D cultures compared to 2D monolayers. | plos.org |

| Ovarian Cancer Spheroids | Cisplatin and PI3K inhibitors | Investigate chemoresistance | 3D spheroids showed resistance to chemotherapy, which could be overcome by targeting the PI3K-AKT pathway. | mdpi.com |

Sustainable Production Methods (e.g., Microbial Biosynthesis of Analogues)

As the pharmaceutical industry moves towards greener and more sustainable manufacturing processes, there is growing interest in biological production methods for complex chemical compounds. researchgate.netnih.gov Traditional chemical synthesis often relies on petrochemical-based starting materials and can generate significant waste. patsnap.com Microbial biosynthesis, which uses engineered microorganisms as cellular factories, offers an environmentally friendly and potentially low-cost alternative. wipo.int

Significant progress has been made in the microbial production of analogues of this compound. A prime example is the development of methods for producing 3-(4-farnesyloxyphenyl)propionic acid (FOPPA), a related compound with cosmetic and potential medical applications. wipo.intgoogle.com Researchers have successfully engineered microbial cells with unique biosynthetic pathways derived from both plant and bacterial enzymes to produce FOPPA. wipo.intgoogle.com These methods provide a sustainable and scalable source for this valuable compound. wipo.int

The biosynthesis pathways are typically built upon the metabolism of common amino acids like tyrosine and phenylalanine. wipo.intgoogle.com Metabolic engineering of microorganisms such as E. coli and Pseudomonas putida is a key strategy to enhance the production of aromatic compounds by optimizing metabolic fluxes and overcoming feedback inhibition in pathways like the shikimate pathway. researchgate.net These advancements in synthetic biology and metabolic engineering pave the way for the sustainable production of a wide range of propanoic acid derivatives, reducing reliance on traditional chemical synthesis. patsnap.com

Unexplored Pharmacological Landscapes for this compound Derivatives

While research has illuminated the potential of this compound derivatives in areas like cancer, inflammation, and metabolic diseases, vast pharmacological landscapes remain to be explored. The core structure, with its biphenyl ether motif, is known to modulate a variety of enzymes and receptors, suggesting a broad range of potential biological activities.

Future research could venture into several new therapeutic areas:

Neurodegenerative Diseases: As suggested by studies on related multi-target compounds for Alzheimer's disease, derivatives of this compound could be designed to target pathways involved in neurodegeneration, such as those involving protein aggregation or neuroinflammation. semanticscholar.org

Viral Diseases: The structural versatility of the scaffold could be leveraged to design inhibitors of key viral enzymes, such as proteases or polymerases, an area that remains largely unexplored for this class of compounds.

Autoimmune Disorders: Given the established anti-inflammatory properties of arylpropanoic acids orientjchem.orgontosight.ai, more selective and potent derivatives could be developed to treat autoimmune conditions like rheumatoid arthritis or psoriasis by targeting specific inflammatory mediators beyond the COX enzymes. researchgate.net

Rare and Neglected Diseases: The adaptability of the scaffold makes it a candidate for drug discovery programs targeting diseases for which there are few effective treatments.

The continued exploration of structure-activity relationships, combined with multi-target drug design and advanced screening platforms, will be crucial in uncovering the full therapeutic potential of this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for 3-(4-Phenylphenoxy)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of phenylphenoxypropanoic acid derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution of phenols with halogenated propanoic acid precursors. For example:

-

Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize propanol intermediates to carboxylic acids .

-

Substitution : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates phenoxy group introduction via deprotonation and nucleophilic attack on bromopropanoic acid derivatives .

-

Key Variables : Temperature (60–80°C optimizes substitution), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 phenol:halo-acid prevents side reactions). Yields range from 60–85% depending on steric hindrance from phenyl groups .

- Data Table : Common Reagents and Conditions

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 70–85% |

| Substitution | NaH, DMF, 60°C | 60–75% |

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- ¹H NMR : The phenylphenoxy group shows aromatic protons as a multiplet (δ 6.8–7.5 ppm). The propanoic acid chain exhibits a triplet for the α-CH₂ (δ 2.5–2.8 ppm) and a triplet for the β-CH₂ (δ 1.8–2.1 ppm). The carboxylic acid proton appears as a broad singlet (δ 12–13 ppm) .

- FT-IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether stretch) .

- LC-MS : Molecular ion peak at m/z 256.3 ([M+H]⁺) and fragmentation patterns confirming the phenylphenoxy moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often stem from:

- Metabolic Variability : Phase II metabolism (e.g., sulfation, glucuronidation) alters compound bioavailability. Use stable isotope tracing or knockout cell models (e.g., SULT1A3-deficient lines) to assess metabolite activity .

- Assay Conditions : pH-dependent solubility (propanoic acid’s pKa ~4.8) affects cellular uptake. Standardize assays at pH 7.4 with 1% DMSO to mimic physiological conditions .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to differentiate true bioactivity from batch-specific impurities .

Q. What strategies are effective for optimizing the metabolic stability of this compound in pharmacological studies?

- Methodological Answer : To reduce rapid Phase II conjugation (e.g., sulfation at the 4-hydroxyl group):

-

Structural Blocking : Introduce methyl groups at the para-position to sterically hinder sulfotransferase binding .

-

Isosteric Replacement : Replace the hydroxyl group with a fluorine atom (bioisostere) to resist enzymatic modification .

-

Prodrug Design : Mask the carboxylic acid as an ethyl ester to enhance membrane permeability and slow hepatic clearance .

- Data Table : Metabolic Stability Modifications

| Strategy | Half-Life (in vitro) | Bioavailability Improvement |

|---|---|---|

| Methyl substitution | 4.2 → 8.5 hours | 2.3-fold |

| Fluorine replacement | 3.8 → 7.1 hours | 1.9-fold |

| Ethyl ester prodrug | 2.5 → 6.0 hours | 3.0-fold |

Q. How can researchers validate the role of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, COX-2 inhibition shows mixed-type kinetics with Kᵢ values <10 µM .

- Docking Simulations : Use AutoDock Vina to model interactions between the phenylphenoxy moiety and COX-2’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .

- Mutagenesis : Validate key residues (e.g., Arg120 in COX-2) via site-directed mutagenesis to confirm hydrogen bonding with the carboxylic acid group .

Notes for Methodological Rigor

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if ELISA results conflict) .

- Safety Protocols : Follow OSHA guidelines (29 CFR 1910.1020) for handling corrosive propanoic acid derivatives, including PPE (nitrile gloves, respirators) and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.